methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorosulfonyl group attached to the pyrazole ring, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its versatile nature and ability to undergo a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the chlorosulfonylation of a pyrazole derivative. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form sulfonic acids or other reduced derivatives using reducing agents like tin(II) chloride.
Hydrolysis: Hydrolysis of the chlorosulfonyl group can yield sulfonic acids under acidic or basic conditions.
Common Reagents and Conditions
Chlorosulfonic Acid: Used for the initial chlorosulfonylation reaction.
Reducing Agents: Such as tin(II) chloride for reduction reactions.
Nucleophiles: Including amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by hydrolysis or reduction reactions.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(chlorosulfonyl)benzoate: Similar in structure but with a benzoate moiety instead of a pyrazole ring.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but differs in its isocyanate functionality.
Uniqueness
Methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its pyrazole ring structure, which imparts distinct chemical properties and reactivity compared to other chlorosulfonyl-containing compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-2-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S/c1-9-4(6(10)13-2)3-5(8-9)14(7,11)12/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCXPKBLPDHQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)S(=O)(=O)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122567-32-1 |
Source
|
Record name | methyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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